2,6-Difluoro-4-(trifluoromethoxy)benzyl bromide
Description
Properties
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-3-5-6(10)1-4(2-7(5)11)15-8(12,13)14/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCHKGDAUZCJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination with N-Bromosuccinimide (NBS)
NBS in carbon tetrachloride (CCl₄) under radical initiation (e.g., UV light or azobisisobutyronitrile, AIBN) achieves high regioselectivity. A typical protocol involves:
-
Reagents : NBS (1.1 equiv), CCl₄ (solvent), AIBN (0.1 equiv)
The trifluoromethoxy group stabilizes the benzyl radical intermediate, minimizing polybromination. Industrial adaptations employ continuous flow reactors to enhance safety and efficiency.
Bromine-HBr/H₂O₂ System
An alternative method substitutes NBS with bromine (Br₂) and hydrogen peroxide (H₂O₂) in dichloromethane (DCM):
-
Reagents : Br₂ (1.2 equiv), 40% HBr (3.0 equiv), 30% H₂O₂ (1.5 equiv)
-
Conditions : Light irradiation (1000W iodine-tungsten lamp) at 20–25°C for 10–24 hours.
This approach avoids expensive NBS and reduces byproducts from radical initiators. The mechanism involves in situ generation of HOBr, which selectively brominates the benzylic position.
Halogen Exchange from 2,6-Difluoro-4-(trifluoromethoxy)benzyl Chloride
For facilities with chloride infrastructure, halogen exchange offers a viable pathway:
-
Reagents : LiBr (2.5 equiv), dimethylformamide (DMF)
While less efficient than direct bromination, this method benefits from the commercial availability of benzyl chloride precursors.
Multi-Step Synthesis from 2,6-Difluorophenol
Trifluoromethoxylation and Bromomethylation
This route constructs the aromatic core stepwise:
-
Trifluoromethoxylation :
-
Methylation :
-
Bromination : As described in Section 1.
Total yield: 58–62% across three steps.
Industrial-Scale Production Considerations
Process Intensification
-
Continuous Flow Reactors : Reduce reaction time by 40% and improve yield consistency (e.g., 88±2% vs. 85±5% in batch).
-
Automated Quenching : Real-time pH monitoring ensures complete neutralization of excess HBr.
Comparative Analysis of Methods
| Method | Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| NBS Radical Bromination | NBS, CCl₄, AIBN | 78–85 | >95 | High |
| Br₂/HBr/H₂O₂ | Br₂, HBr, H₂O₂ | 90–93 | 99.0 | Moderate |
| Halogen Exchange | LiBr, DMF | 65–70 | 97 | Low |
| Multi-Step Synthesis | CF₃OTf, CH₂N₂, Br₂ | 58–62 | 98 | Low |
Case Studies in Process Development
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(trifluoromethoxy)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form 2,6-difluoro-4-(trifluoromethoxy)benzaldehyde or other oxidized products.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, yielding 2,6-difluoro-4-(trifluoromethoxy)toluene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).
Major Products
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Oxidation: Benzaldehyde derivatives.
Reduction: Toluene derivatives.
Scientific Research Applications
Synthetic Applications
1. Synthesis of Bioactive Compounds
The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Notably, it is used to prepare:
- Antitubercular Agents : It can be transformed into [(nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines], which exhibit antitubercular properties .
- Anti-allergic Agents : The synthesis of tetrahydronaphthalenols from this compound has been reported, showcasing its potential in developing anti-allergic medications .
2. Polymerization Reactions
2,6-Difluoro-4-(trifluoromethoxy)benzyl bromide can participate in Friedel-Crafts polymerization reactions. This process utilizes aluminum chloride as a catalyst, leading to the formation of complex polymer structures that may have applications in materials science .
While direct biological activity data on this compound is limited, compounds with similar structures often show promising biological properties. The presence of fluorine atoms generally enhances metabolic stability and bioavailability, making derivatives of halogenated aromatic compounds attractive candidates for drug development.
Case Studies
Case Study 1: Antitubercular Activity
Research has demonstrated that derivatives synthesized from this compound exhibit significant antitubercular activity. A specific derivative was tested against Mycobacterium tuberculosis and showed promising results, indicating potential for further development into therapeutic agents .
Case Study 2: Material Science Applications
In polymer chemistry, the use of this compound in Friedel-Crafts polymerization has led to the development of novel polymers with enhanced thermal stability and mechanical properties. These materials are being explored for applications in coatings and advanced composites .
Mechanism of Action
The mechanism by which 2,6-Difluoro-4-(trifluoromethoxy)benzyl bromide exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. The trifluoromethoxy group and fluorine atoms influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, functional groups, or substitution patterns. Key differences in reactivity, physical properties, and applications are highlighted.
2,6-Dichloro-4-(trifluoromethoxy)benzyl Bromide
- Molecular Formula : C₈H₄BrCl₂F₃O
- Substituents : Chlorine at 2- and 6-positions (vs. fluorine in the target compound) .
- Physical Properties : Liquid at room temperature, 95% purity .
- Chlorinated analogs may also exhibit higher thermal stability due to stronger C–Cl bonds .
- Applications : Used in cross-coupling reactions for agrochemical intermediates. The bulkier chlorine atoms may hinder steric accessibility in certain synthetic pathways .
3-Fluoro-4-(trifluoromethoxy)benzyl Bromide
- Molecular Formula : C₈H₅BrF₄O
- Substituents : Single fluorine at 3-position (vs. 2,6-difluoro substitution) .
- The electron-withdrawing effect is localized, which may direct electrophilic attacks to specific positions on the aromatic ring .
- Applications: Likely used in asymmetric synthesis or as a building block for non-linear drug candidates.
3-Chloro-4-(trifluoromethoxy)benzyl Bromide
- Molecular Formula : C₈H₅BrClF₃O
- Substituents : Chlorine at 3-position and trifluoromethoxy at 4-position .
- Synthetic Utility: Demonstrated in the synthesis of N-[3-Chloro-4-(trifluoromethoxy)benzyl]-3-fluoro-4-[(1,3-thiazol-2-ylamino)sulfonyl]benzamide, a bioactive molecule. Chlorine’s inductive effect enhances the bromide’s leaving-group ability in amidation reactions .
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene
- Molecular Formula : C₁₃H₄BrF₇O
- Substituents : Difluoromethoxy and multiple fluorines .
- Properties : High lipophilicity (XLogP3 = 5.3) due to extensive fluorination, making it suitable for hydrophobic drug targets. The complex substitution pattern increases synthetic complexity compared to the target compound .
Comparative Data Table
Key Research Findings
- Reactivity Trends : Fluorinated benzyl bromides generally exhibit faster SN2 reaction rates compared to chlorinated analogs due to fluorine’s higher electronegativity and smaller size, which enhance the leaving-group ability of bromide .
- Synthetic Challenges : Introducing fluorine at the 2- and 6-positions requires specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), increasing production costs compared to chlorination .
- Pharmaceutical Relevance: The trifluoromethoxy group in the target compound improves blood-brain barrier penetration in CNS drug candidates, as seen in analogs like the diazaspiro[3.5]non-8-ene derivatives .
Biological Activity
2,6-Difluoro-4-(trifluoromethoxy)benzyl bromide is a halogenated aromatic compound characterized by its unique trifluoromethoxy and difluoro substituents. This compound has garnered interest due to its potential biological activities, although specific data on its biological effects remain limited. This article aims to summarize the available research findings, explore its chemical properties, and discuss related compounds that may provide insights into its biological activity.
- Molecular Formula : C9H7BrF5O
- Molecular Weight : 286.01 g/mol
- State : Typically presented as a liquid oil at ambient temperature.
The presence of multiple fluorine atoms enhances the compound's metabolic stability and bioavailability, which are critical factors in drug design and development.
Biological Activity Overview
While direct studies on the biological activity of this compound are sparse, compounds with similar structures often exhibit significant pharmacological properties. Here are some notable aspects:
- Antiviral and Anticancer Potential : Halogenated aromatic compounds are frequently investigated for their potential as pharmaceuticals. Similar compounds have shown activity against various pathogens and cancer cell lines.
- Reactivity Studies : Interaction studies indicate that the compound reacts with various nucleophiles and electrophiles, which could influence its biological effects.
Comparative Analysis with Similar Compounds
The following table summarizes key features of compounds structurally related to this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Fluoro-4-(trifluoromethoxy)benzyl bromide | C8H5BrF4O | One less fluorine than target compound |
| 4-(Trifluoromethyl)benzyl bromide | C8H6BrF3 | Contains a trifluoromethyl group |
| 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene | C8H5BrF4O | Similar functional groups |
The unique combination of difluoro and trifluoromethoxy substituents in this compound enhances its reactivity profile compared to these similar compounds.
Case Studies and Research Findings
Research focusing on structurally similar compounds provides indirect insights into the potential biological activity of this compound:
- Antimalarial Activity : A study identified imidazopyridine derivatives exhibiting good in vitro activity against Plasmodium falciparum, suggesting that halogenated derivatives can be effective against malaria .
- FDA-Approved Trifluoromethyl Drugs : A review highlighted several FDA-approved drugs containing trifluoromethyl groups, noting their enhanced potency due to structural modifications that improve drug-receptor interactions .
- G-Protein Coupled Receptors (GPCRs) : Compounds targeting GPCRs have shown significant therapeutic potential. The structural characteristics of halogenated compounds often enhance their ability to modulate receptor activity .
Q & A
Basic: What are the optimal synthetic conditions for preparing 2,6-Difluoro-4-(trifluoromethoxy)benzyl bromide?
Answer:
A typical synthesis involves nucleophilic substitution using a benzyl alcohol precursor and HBr or PBr₃. For analogs like 3-chloro-4-(trifluoromethoxy)benzyl bromide ( ), DMF as a solvent, potassium carbonate as a base, and heating at 80°C for 5 hours are effective. Adjustments may be needed for fluorine substituents, which can slow reaction rates due to electron-withdrawing effects. Purification via vacuum drying and recrystallization in non-polar solvents is recommended. Monitor progress via TLC or LC-MS (Rt ~4.03 min) ( ).
Advanced: How do fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The 2,6-difluoro groups increase electrophilicity at the benzyl carbon by withdrawing electron density, enhancing SN2 reactivity. However, steric hindrance from fluorine atoms may reduce accessibility. Computational studies (e.g., DFT) can model transition states to predict regioselectivity. Experimentally, compare reaction rates with non-fluorinated analogs (e.g., 4-(trifluoromethoxy)benzyl bromide in ) under identical conditions ( ).
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H NMR : Look for the benzyl CH₂ signal near δ 3.71 ppm (split by adjacent fluorine atoms) and aromatic protons in the δ 7.3–7.6 ppm range ( ).
- ¹⁹F NMR : Identify CF₃O and difluoro groups (δ -55 to -60 ppm for CF₃O; δ -110 to -120 ppm for aromatic fluorines).
- LC-MS : Use formic acid/MeCN gradients for retention time consistency. Monitor [M+H]⁺ at m/z 312.94 (calculated for C₈H₅BrF₅O) ( ).
Advanced: How can conflicting data on reaction yields be resolved during scale-up synthesis?
Answer:
Contradictions may arise from solvent purity, trace moisture, or temperature gradients. Conduct a Design of Experiments (DoE) to optimize:
- Solvent : Test anhydrous DMF vs. DCM/DMF mixtures ( ).
- Base : Compare K₂CO₃ ( ) with stronger bases like DBU.
- Temperature : Use microwave-assisted synthesis for uniform heating. Validate with in-situ IR to track intermediate formation ( ).
Basic: What storage conditions ensure the compound’s stability?
Answer:
Store under inert gas (argon) at -20°C in amber glass vials with desiccants (e.g., molecular sieves). Avoid exposure to moisture or light, which can hydrolyze the bromide to benzyl alcohol ( ). Purity degradation can be monitored via periodic ¹H NMR or Karl Fischer titration ( ).
Advanced: What computational tools predict the compound’s behavior in solvent systems?
Answer:
- COSMO-RS : Predicts solubility parameters in polar aprotic solvents (e.g., DMF, DMSO).
- MD Simulations : Model diffusion coefficients and aggregation tendencies.
- QSPR Models : Relate XLogP₃ (3.7, ) to partitioning in biphasic reactions ( ).
Basic: How is purity assessed, and what impurities are common?
Answer:
- HPLC : Use a C18 column (e.g., Purospher STAR) with UV detection at 254 nm.
- GC-MS : Detect volatile by-products like residual benzyl alcohol.
Common impurities include hydrolyzed alcohol derivatives (e.g., 2,6-difluoro-4-(trifluoromethoxy)benzyl alcohol) and dimerization products ( ).
Advanced: What strategies minimize by-products during benzylation reactions?
Answer:
- Phase-Transfer Catalysis : Use tetraheptylammonium bromide ( ) to enhance interfacial reactivity.
- Low-Temperature Quenching : Halt reactions at 90% conversion to avoid over-alkylation.
- By-Product Trapping : Add scavengers (e.g., polymer-bound thiourea) for unreacted bromide ( ).
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat.
- Ventilation : Use a fume hood to avoid inhalation of volatile HBr.
- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate ( ).
Advanced: How does this compound perform in click chemistry or multicomponent reactions?
Answer:
The benzyl bromide group is a precursor for azide formation (via NaN₃ substitution), enabling Cu-catalyzed azide-alkyne cycloaddition (CuAAC). For example, in , benzyl bromide derivatives achieved 99% conversion in triazole synthesis. Optimize with Cu(I) catalysts (e.g., TBTA ligands) and monitor via ¹H NMR for triazole proton signals (~δ 7.8 ppm) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
